![molecular formula C16H15ClFN3O2S B5632297 3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5632297.png)
3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While the specific synthesis pathway for 3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide is not detailed in the searched papers, related compounds provide insight into possible methods. Compounds with similar structures have been synthesized through reactions involving cyclization, condensation, and functional group transformations. These methods typically require precise conditions, such as controlled temperatures, specific catalysts, and protective atmospheres to achieve high yields and purity (Shajari, N., Kazemizadeh, A., & Ramazani, A., 2015).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, NMR spectroscopy, and mass spectrometry are common techniques for analyzing the structure of such compounds. For compounds similar to 3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide, studies have shown that detailed structural information can be obtained, including the arrangement of atoms, the presence of functional groups, and the stereochemistry (Kumara, K. et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Oxadiazoles, thiadiazoles, and triazoles, for example, exhibit a range of reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents present and the reaction conditions. Such compounds have been explored for their potential in synthesizing new materials with desirable properties, such as enhanced stability or specific biological activities (Sharba Ah et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are essential for their practical application. These properties can be influenced by the molecular structure, the presence of specific functional groups, and intermolecular interactions. Studies on related compounds have highlighted the importance of detailed physical characterization to understand the material's behavior under different conditions (Kumar, V. et al., 2020).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and interactions with other molecules, are critical for its application in synthesis, material science, and biology. The presence of specific functional groups, such as oxadiazoles or thiophenes, can impart unique chemical behaviors, making the compound suitable for a variety of chemical transformations and applications. Research on similar compounds provides valuable insights into how molecular modifications can alter chemical properties and potential uses (Basheer, A. & Rappoport, Z., 2006).
properties
IUPAC Name |
3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2S/c1-3-11-19-12(23-20-11)8-21(4-2)16(22)15-14(17)13-9(18)6-5-7-10(13)24-15/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJECKDKDUJLWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(CC)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-YL)methyl]-4-fluoro-1-benzothiophene-2-carboxamide |
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